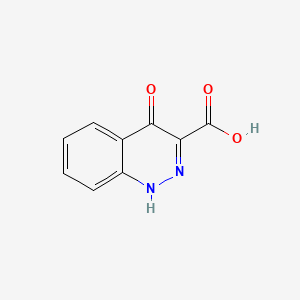

4-Hydroxycinnoline-3-carboxylic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLRYYWAXPVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968256 | |

| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53512-17-7, 18514-85-7 | |

| Record name | 53512-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxycinnoline 3 Carboxylic Acid and Its Analogs

Contemporary Approaches to the Cinnoline (B1195905) Core Synthesis

The synthesis of the fundamental cinnoline ring system has evolved significantly from early methods. ingentaconnect.com Modern strategies are increasingly focused on efficiency and the ability to introduce diverse functionalities. Key precursors in many of these syntheses include arenediazonium salts, aryl hydrazines, and aryl hydrazones. osi.lvresearchgate.net Recent advancements have prominently featured the application of metal-catalyzed cross-coupling and annulation reactions, which provide powerful tools for C-C and C-N bond formation in the construction of the heterocyclic ring. benthamdirect.comingentaconnect.com These approaches offer significant advantages over traditional methods, which can be limited by harsh conditions and narrow substrate scope. researchgate.net

Cyclization reactions are central to the formation of the cinnoline core. Modern research has expanded the repertoire of these reactions beyond classical methods, introducing novel precursors and reaction cascades that enhance efficiency and yield.

One innovative approach is the transition-metal-free intramolecular redox cyclization. rsc.org A notable example involves the reaction of 2-nitrobenzyl alcohol and benzylamine, which proceeds through a key 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov This method avoids the use of expensive or toxic metal catalysts and utilizes readily available starting materials. rsc.org

Another significant advancement is the use of metal-catalyzed cascade reactions. For instance, a rhodium(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes has been developed to produce a variety of cinnoline derivatives. acs.orgnih.gov This reaction demonstrates high stereoselectivity and a broad substrate scope. nih.gov

The classical Richter cinnoline synthesis, which leads directly to 4-hydroxycinnoline-3-carboxylic acid, is itself an intramolecular cyclization of a specific ortho-alkynyl arenediazonium salt. researchgate.netwikipedia.org This highlights the enduring importance of arenediazonium salts as valuable cyclization precursors in modern synthetic strategies. osi.lvresearchgate.net Additionally, intramolecular cyclization of hydrazones, formed by coupling diazotized anilines with active methylene (B1212753) compounds like cyanoacetamide, is a versatile method for producing substituted 4-aminocinnoline-3-carboxamides. nih.gov

| Cyclization Strategy | Precursors | Key Features |

| Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol, Benzylamine | Transition-metal-free; proceeds via 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov |

| Rh(III)-Catalyzed Cascade | Boc-arylhydrazines, Alkynes | Oxidative coupling/cyclization; broad scope. acs.orgnih.gov |

| Richter Synthesis | o-Alkynyl arenediazonium salt | Classical route to this compound. wikipedia.org |

| Hydrazone Cyclization | Diazotized anilines, Cyanoacetamide | Forms 4-aminocinnoline derivatives. nih.gov |

Dehydrogenation is a key transformation for aromatizing the cinnoline ring, often occurring as the final step in a synthetic sequence. A classical method involves the dehydrogenation of dihydrocinnoline (B15445986) using reagents like freshly precipitated mercuric oxide. wikipedia.org

Contemporary methods frequently employ metal-catalyzed dehydrogenative reactions that can be coupled with C-H functionalization or cyclization steps. A prominent example is the copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. rsc.org This approach uses molecular oxygen as a green oxidant. Similarly, rhodium-catalyzed dehydrogenative C–H/N–H functionalization provides a direct route to construct fused cinnoline systems by reacting N-phenyl phthalazines or indazoles with alkynes. rsc.org These methods represent a more efficient and environmentally conscious alternative to classical stoichiometric oxidants.

Transition-metal catalysis has become an indispensable tool for synthesizing cinnoline derivatives, enabling reactions that are otherwise difficult to achieve. benthamdirect.com A variety of metals, including rhodium (Rh), palladium (Pd), and copper (Cu), have been employed to catalyze diverse transformations. rsc.org

Rhodium catalysts are particularly effective in C-H activation and annulation reactions. acs.org For example, Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds proceeds through a tandem C-H activation and C-N bond formation strategy. rsc.orgnih.gov Rhodium catalysis has also been used to synthesize cinnolinium salts from azobenzenes and alkynes. nih.gov

Copper-catalyzed reactions offer a cost-effective alternative. Ge's group reported a Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. rsc.org Furthermore, copper catalysis can be used in cascade cyclizations to achieve regioselective synthesis of functionalized cinnolines. rsc.orgnih.gov

The table below summarizes some key metal-catalyzed reactions for cinnoline synthesis.

| Metal Catalyst | Reaction Type | Precursors | Reference |

| Rhodium(III) | Cascade Oxidative Coupling/Cyclization | Boc-arylhydrazines, Alkynes | acs.orgnih.gov |

| Rhodium(III) | Dehydrogenative C–H/N–H Functionalization | N-phenyl indazole, Alkynes | rsc.org |

| Copper(I/II) | Aerobic Dehydrogenative Cyclization | N-methyl-N-phenylhydrazones | rsc.org |

| Palladium(II) | C-H Activation/Annulation | Aryl hydrazones | acs.org |

| Ruthenium(II) | Cascade C-H Functionalization/Annulation | N-phenylindazoles, Sulfoxonium ylides | researchgate.net |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for constructing heterocyclic scaffolds like cinnoline. acs.org This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing waste. mdpi.com Both C-H activation/annulation and dehydrogenative C-H/N-H functionalization are prominent strategies. rsc.orgresearchgate.net

Transition metals, particularly rhodium and ruthenium, play a pivotal role in these transformations. rsc.orgresearchgate.net For instance, Rh(III)-catalyzed C-H annulation reactions of N-aryl indazolones with vinylene carbonate provide rapid access to complex indazolocinnolines. researchgate.net Similarly, ruthenium catalysts can effect a cascade C-H/N-H functionalization of N-phenylindazoles with sulfoxonium ylides to generate indazolo[1,2-a]cinnolinones in a single pot. researchgate.net These methods exemplify the power of C-H activation to build molecular complexity efficiently from simple, unactivated precursors. acs.org

While specific industrial-scale processes for cinnoline compounds are often proprietary, principles of green chemistry and process optimization guide the development of methodologies suitable for large-scale production. Key considerations include cost of starting materials and catalysts, reaction efficiency (yield), atom and step economy, operational safety, and environmental impact.

Contemporary synthetic methods that exhibit promise for scalability include:

Transition-Metal-Free Reactions: Methods such as the intramolecular redox cyclization of 2-nitrobenzyl alcohol avoid the cost, toxicity, and difficult removal of residual metals associated with many catalytic processes, which is a significant advantage in pharmaceutical manufacturing. rsc.orgnih.gov

One-Pot Cascade Reactions: Multi-step sequences conducted in a single reaction vessel, such as the ruthenium-catalyzed cascade C-H functionalization/intramolecular annulation, improve process efficiency by reducing the number of unit operations, solvent use, and waste generation. researchgate.net

C-H Functionalization: These strategies maximize atom economy by utilizing otherwise unreactive C-H bonds, avoiding the generation of stoichiometric byproducts that is common in classical named reactions using pre-functionalized substrates. acs.org

Catalytic Dehydrogenation: The use of catalytic amounts of a metal with an environmentally benign oxidant like air (O₂) is preferable to the use of stoichiometric amounts of heavy metal oxidants (e.g., mercuric oxide). rsc.org

The ongoing development of such efficient, economical, and sustainable synthetic routes is critical for the potential large-scale application of cinnoline-based compounds.

Targeted Synthesis of this compound Derivatives and Analogues

The synthesis of the specific target molecule, this compound, has historical roots in one of the foundational methods of cinnoline chemistry. The classical Richter cinnoline synthesis provides a direct route to this compound. The reaction involves the cyclization of an ortho-alkynyl arenediazonium salt, specifically from o-aminophenylpropiolic acid, in water. researchgate.netwikipedia.org This transformation proceeds via diazotization of the aniline (B41778) followed by an intramolecular cyclization to yield the this compound structure directly. wikipedia.org

Modern synthetic efforts focus on creating derivatives and analogues of this core structure, often by adapting the contemporary methods described previously. The synthesis of analogues often involves the intramolecular cyclization of carefully designed aryl hydrazone precursors. For example, substituted anilines can be diazotized and coupled with active methylene compounds, such as cyanoacetamide or derivatives of malonic acid, to form hydrazones. nih.gov Subsequent acid- or base-catalyzed intramolecular cyclization can then afford various substituted cinnoline-3-carboxylic acid derivatives. nih.gov

The table below outlines synthetic approaches toward the target molecule and its close analogues.

| Product | Synthetic Method | Precursors | Reagents/Conditions | Reference |

| This compound | Richter Synthesis | o-Aminophenylpropiolic acid | 1. NaNO₂, aq. acid (diazotization) 2. H₂O (cyclization) | wikipedia.org |

| 4-Aminocinnoline-3-carboxamide derivatives | Hydrazone Cyclization | Substituted anilines, Cyanoacetamide | 1. NaNO₂, HCl (diazotization) 2. Coupling 3. Anhydrous AlCl₃ (cyclization) | nih.gov |

| 4-Amido-cinnoline derivatives | BF₃-Etherate-Promoted Cascade | 2-Alkynylanilines, Nitriles | BF₃·OEt₂ | acs.org |

| Phthalazino[2,3-a]cinnolines | Rh(III)-Catalyzed Dehydrogenative Annulation | N-Phenyl phthalazine, Alkynes | [Cp*RhCl₂]₂, Cu(OAc)₂ | rsc.org |

The design of synthetic routes for novel analogues also draws inspiration from the synthesis of related heterocyclic systems, such as quinolines. nih.gov For instance, multicomponent reactions like the Doebner reaction for quinoline-4-carboxylic acids, which combines an aniline, an aldehyde, and pyruvic acid, provide a strategic blueprint for developing convergent syntheses of complex cinnoline analogues. nih.gov

Functional Group Interconversions and Modifications at the this compound Scaffold

The inherent reactivity of the carboxylic acid and hydroxyl moieties, as well as the aromatic nature of the cinnoline ring system, provides multiple avenues for chemical modification. These transformations are essential for creating diverse libraries of compounds for further investigation.

Carboxylic Acid Derivatization: Ester, Amide, and Hydrazide Formation

The carboxylic acid group at the 3-position of the 4-hydroxycinnoline scaffold is a prime site for derivatization, enabling the synthesis of esters, amides, and hydrazides. These functional group transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and biological activity.

Ester Formation: Esterification of this compound can be achieved through various established methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, the reaction with methanol (B129727) or ethanol (B145695) under reflux conditions yields the corresponding methyl or ethyl esters. While specific examples for the this compound are not extensively detailed in the provided literature, analogous transformations on similar quinoline (B57606) structures are well-documented.

Amide Formation: The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid. A common method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. This can be accomplished by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-hydroxycinnoline-3-carbonyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. This two-step process, known as the Schotten-Baumann reaction when conducted under basic conditions, is a versatile method for forming the amide bond. For example, 4-hydroxy-quinoline-3-carboxylic acid chloride has been successfully reacted with 2-aminothiazole (B372263) to produce N-(2-thiazolyl)-4-hydroxy-quinoline-3-carboxamide. prepchem.com

Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These methods are widely employed in peptide synthesis and can be adapted for the amidation of the this compound scaffold.

Hydrazide Formation: Hydrazides of this compound are valuable intermediates for the synthesis of various heterocyclic compounds and have been explored for their biological activities. The most direct route to these derivatives is the reaction of the corresponding ester, such as ethyl 4-hydroxycinnoline-3-carboxylate, with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction typically proceeds under reflux in a suitable solvent like ethanol to yield the 4-hydroxycinnoline-3-carbohydrazide. This carbohydrazide (B1668358) can then serve as a versatile precursor for the synthesis of N'-arylidene hydrazones through condensation with various aldehydes.

Table 1: Summary of Carboxylic Acid Derivatization Methods

| Derivative | Reagents and Conditions | Product |

|---|---|---|

| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl/Ethyl 4-hydroxycinnoline-3-carboxylate |

| Amide | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Primary or Secondary Amine | 4-Hydroxycinnoline-3-carboxamide | | Hydrazide | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, Reflux (from corresponding ester) | 4-Hydroxycinnoline-3-carbohydrazide |

Hydroxyl Group Modifications and Etherification

The 4-hydroxyl group of the cinnoline ring is another key site for synthetic modification, allowing for the preparation of a variety of O-substituted derivatives. Etherification is a common transformation that can significantly alter the electronic and steric properties of the molecule.

Alkylation of the 4-hydroxyl group can be achieved under basic conditions. The hydroxyl group is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a benzyl (B1604629) halide, to yield the corresponding 4-alkoxy or 4-benzyloxy derivative. The choice of solvent and reaction temperature can influence the efficiency of the O-alkylation. While specific studies on this compound are limited, similar alkylation strategies have been successfully applied to related 4-hydroxyquinolin-2(1H)-one systems. fishersci.it In these cases, methylation with methyl iodide in the presence of a base leads to the formation of the O-methylated product. mdpi.com

It is important to note that in systems with multiple nucleophilic sites, such as the tautomeric forms of 4-hydroxycinnolines, regioselectivity of alkylation can be a challenge, potentially leading to a mixture of N- and O-alkylated products. Careful control of reaction conditions is therefore crucial to favor the desired etherification.

Electrophilic Aromatic Substitution: Nitration and Sulfonation Studies of Halo-4-hydroxycinnoline-3-carboxylic Acids

The benzene (B151609) ring of the cinnoline nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can further modulate the compound's properties. Studies on the nitration and sulfonation of chloro-substituted 4-hydroxycinnoline-3-carboxylic acids have provided valuable insights into the directing effects of the existing substituents.

Nitration: The nitration of chloro-4-hydroxycinnoline-3-carboxylic acids has been investigated using different nitrating agents. Treatment with nitric acid alone or with a mixture of nitric and sulfuric acids (mixed acid) leads to the introduction of a nitro group onto the aromatic ring. The position of nitration is influenced by the location of the chlorine substituent and the reaction conditions. The inherent directing effect of the 1,2-diaza-grouping in the cinnoline system plays a significant role in determining the regioselectivity of the substitution, often overriding the directing effect of the chloro substituent. In some cases, nitration can also occur at the 3-position of the cinnoline ring itself, particularly when nitric acid is used alone.

Sulfonation: The sulfonation of chloro-4-hydroxycinnolines has also been explored. For instance, the reaction of 5-chloro- and 8-chloro-4-hydroxycinnoline with a sulfonating agent results in the formation of the corresponding sulfonic acid derivatives. Interestingly, the sulfonation of 5-chloro-4-hydroxycinnoline yields the 8-sulfonic acid, while the 8-chloro isomer gives the 5-sulfonic acid. This demonstrates a clear regiochemical outcome that can be rationalized by considering the electronic effects of the substituents on the cinnoline ring. The structures of these sulfonated products have been confirmed by nuclear magnetic resonance (NMR) studies.

Regioselective Synthesis and Isomer Control in this compound Derivatives

The development of synthetic methods that allow for precise control over the placement of substituents on the this compound scaffold is crucial for establishing clear structure-activity relationships. Regioselective synthesis and control of isomer formation are therefore key areas of research.

Classical methods for the synthesis of the cinnoline ring system, such as the Richter and Widman-Stoermer syntheses, provide access to the core structure. wikipedia.orgcolab.ws The Richter synthesis, for example, involves the cyclization of an o-aminophenylpropiolic acid derivative, which can be substituted to introduce functionality on the benzene ring prior to cyclization. wikipedia.org The choice of starting materials in these cyclization reactions is a primary determinant of the substitution pattern in the final product.

For the synthesis of substituted this compound derivatives, the functionalization of a pre-formed cinnoline ring through electrophilic or nucleophilic substitution reactions is a common strategy. As discussed in the previous section, electrophilic substitution on the benzene ring can be directed by the existing substituents.

Control over the formation of constitutional isomers is a significant challenge in heterocyclic synthesis. In the context of this compound derivatives, the introduction of a new substituent onto the benzene ring can potentially lead to multiple positional isomers. Achieving high regioselectivity often requires a deep understanding of the reaction mechanism and the electronic and steric influences of the substituents. For instance, in the sulfonation of chloro-4-hydroxycinnolines, the observed regioselectivity is a result of the interplay between the directing effects of the chloro group and the cinnoline nitrogen atoms.

While the provided literature does not offer extensive details on systematic studies of isomer control for a wide range of this compound derivatives, the principles of regioselectivity in electrophilic and nucleophilic aromatic substitution on related heterocyclic systems provide a foundation for predicting and controlling the outcomes of such reactions.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 4 Hydroxycinnoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-Hydroxycinnoline-3-carboxylic acid. It provides information on the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the fused benzene (B151609) ring and the labile protons of the hydroxyl and carboxylic acid groups. The aromatic protons (H-5, H-6, H-7, and H-8) typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orgorgchemboulder.com The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on their position and neighboring protons. The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) groups are exchangeable and often appear as broad singlets. The carboxylic acid proton is highly deshielded and is expected to resonate at a very low field, typically in the range of 10.0-13.0 ppm. orgchemboulder.comlibretexts.org The phenolic proton's chemical shift can vary, often appearing between 4.0 and 12.0 ppm, and its signal intensity can be diminished or eliminated upon deuterium (B1214612) exchange (D₂O shake). orgchemboulder.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between 160-180 ppm. libretexts.org The aromatic and heterocyclic carbons, including the carbon bearing the hydroxyl group (C-4), would produce a cluster of signals in the 100-150 ppm range. pdx.edu Quaternary carbons, such as C-3, C-4, C-4a, and C-8a, often exhibit lower intensity signals compared to protonated carbons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | Multiplet |

| Ar-OH | 4.0 - 12.0 | Broad Singlet |

| -COOH | 10.0 - 13.2 | Broad Singlet |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 160 - 180 |

| Aromatic/Heterocyclic Carbons (C-4 to C-8a) | 100 - 150 |

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a complete picture of the molecular framework. universiteitleiden.nl

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to establish the connectivity of the protons on the benzene ring (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons. For instance, the carboxylic acid carbon (C-3) could be identified through its correlation with protons on the cinnoline (B1195905) ring.

Together, these 2D NMR techniques provide a robust method for the complete and accurate structural elucidation of this compound and its derivatives. universiteitleiden.nl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₆N₂O₃), the molecular weight is 190.16 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 190.

The fragmentation of the molecular ion provides valuable structural information. Based on the functional groups present, characteristic fragmentation pathways for carboxylic acids are anticipated. libretexts.org Common fragmentation patterns include the loss of small, stable neutral molecules or radicals. youtube.com

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion peak at m/z 173 (M-17).

Loss of water (-H₂O): A peak at m/z 172 (M-18) could arise from the elimination of water, possibly involving the carboxylic acid and the adjacent hydroxyl group.

Loss of a carboxyl radical (-COOH): Cleavage of the bond next to the cinnoline ring would lead to a prominent peak at m/z 145 (M-45). libretexts.orgyoutube.com

Decarboxylation (-CO₂): The loss of carbon dioxide would produce a fragment ion at m/z 146 (M-44).

The stability of the aromatic cinnoline ring system suggests that it would likely remain intact as a major fragment in the mass spectrum.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 190 | [M]⁺ | - |

| 173 | [M - OH]⁺ | •OH |

| 172 | [M - H₂O]⁺ | H₂O |

| 146 | [M - CO₂]⁺ | CO₂ |

| 145 | [M - COOH]⁺ | •COOH |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. vscht.cz

The most distinctive feature of a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears as a wide band from 2500 to 3300 cm⁻¹. libretexts.orgmasterorganicchemistry.com This broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid dimers. masterorganicchemistry.com This broad absorption often overlaps with the C-H stretching bands. libretexts.org

Other key absorptions include:

Aromatic C-H Stretch: A sharp band or series of bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected for the carboxylic acid carbonyl group. For aromatic carboxylic acids, this peak typically appears in the range of 1680-1710 cm⁻¹. libretexts.org

Aromatic C=C Stretch: Medium to weak intensity bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic cinnoline ring.

C-O Stretch and O-H Bend: A C-O stretching band, associated with the carboxylic acid and the phenolic hydroxyl group, is expected between 1210-1320 cm⁻¹. libretexts.org The O-H in-plane bending vibration also appears in this region, often around 1400 cm⁻¹. libretexts.org

The presence of both the broad O-H stretch and the strong C=O stretch provides compelling evidence for the carboxylic acid functional group. masterorganicchemistry.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (Carboxylic Acid & Phenol) | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| -C=O (Carboxylic Acid) | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium to Weak |

| C-O | C-O Stretch | 1210 - 1320 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. masterorganicchemistry.com The cinnoline ring system, being a conjugated aromatic heterocycle, is expected to absorb strongly in the UV region.

The absorption of UV radiation promotes electrons from a ground state to a higher energy excited state. shu.ac.uk For this compound, two main types of electronic transitions are possible:

π → π* (pi to pi-star) transitions: These are high-energy transitions involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. They typically result in strong absorption bands. libretexts.org

n → π* (n to pi-star) transitions: These transitions involve the promotion of non-bonding electrons (lone pairs) from the nitrogen and oxygen atoms into the π* antibonding orbitals of the aromatic ring. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. libretexts.org

The spectrum of this compound would likely exhibit multiple absorption bands corresponding to these transitions. The extensive conjugation of the bicyclic system, along with the influence of the hydroxyl and carboxylic acid substituents, dictates the specific wavelengths of maximum absorbance (λ_max). As conjugation increases, the energy gap between the HOMO and LUMO decreases, leading to absorption at longer wavelengths. masterorganicchemistry.comlibretexts.org

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the most suitable method for the analysis of this compound due to its polarity and low volatility. nih.gov

Mode: Reversed-phase HPLC (RP-HPLC) would be the preferred mode, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

Mobile Phase: A typical mobile phase would consist of a mixture of water (often buffered and containing an acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape.

Detection: Given the compound's conjugated aromatic system, a UV detector would be highly effective, set to a wavelength of maximum absorbance (λ_max) as determined by UV-Vis spectroscopy. researchgate.net Purity is typically assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research-grade compounds. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound due to its high melting point and low volatility. The polar hydroxyl and carboxylic acid groups would require a derivatization step (e.g., silylation or esterification) to convert them into more volatile derivatives before they could be analyzed by GC.

Computational and Theoretical Investigations of 4 Hydroxycinnoline 3 Carboxylic Acid and Its Derivatives

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), in order to form a stable complex. ijcps.org This method is crucial for understanding the basis of molecular recognition and for structure-based drug design. For derivatives of the analogous 4-quinolone-3-carboxylic acid, molecular docking has been extensively used to explore their interactions with a variety of biological targets.

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. For instance, the carboxylate group of these molecules is frequently predicted to form salt bridges or hydrogen bonds with key residues in the active site of target proteins, such as Arginine (Arg) or Glutamine (Gln). nih.gov Docking simulations have successfully predicted the binding modes of these compounds to diverse targets, including:

Viral Proteins: Studies on derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have shown effective interactions with the Hepatitis B Virus (HBV) capsid, suggesting they could act as potent inhibitors of viral replication. nih.gov

Kinases: Quinoline-3-carboxamides, which are derivatives, have been docked into the ATP-binding site of DNA Damage and Response (DDR) kinases like ATM, ATR, and DNA-PKcs. mdpi.com These studies help in understanding the selectivity of inhibitors towards specific kinases. mdpi.com

Cannabinoid Receptors: The 4-quinolone-3-carboxamide scaffold has been identified as a potent and selective ligand for the cannabinoid type-2 receptor (CB2R), with docking studies helping to rationalize structure-activity relationships. nih.govnih.gov

Parasitic Enzymes: In the search for new antileishmanial agents, inverse virtual screening identified Leishmania major N-myristoyltransferase (LmNMT) as a likely target for 2-aryl-quinoline-4-carboxylic acid derivatives, a finding supported by subsequent molecular docking and dynamics simulations. frontiersin.org

The insights gained from these ligand-receptor interaction studies are instrumental in guiding the synthesis of new derivatives with improved potency and selectivity.

| Target Protein/Receptor | PDB ID (Example) | Key Findings from Docking Studies |

| Hepatitis B Virus (HBV) Capsid | 5E0I | Studied compounds identified as potent inhibitors of HBV replication. nih.gov |

| DNA Damage Response (DDR) Kinases | Not Specified | Quinoline (B57606) nitrogen shown to bind to the hinge region of kinases, acting as competitive ATP inhibitors. mdpi.com |

| Cannabinoid Receptor 2 (CB2R) | Not Specified | Scaffold identified as a basis for potent and selective CB2R ligands. nih.gov |

| Tuberculosis Protein (InhA) | 2X22 | Good interaction energies and hydrogen bond formation observed for certain derivatives. ijcps.org |

| Leishmania major N-myristoyltransferase (LmNMT) | Not Specified | Stable binding demonstrated, supporting the scaffold for developing novel LmNMT inhibitors. frontiersin.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide a detailed understanding of electron distribution, orbital energies, and molecular geometry, which collectively determine the chemical reactivity of a compound. researchgate.net

For quinoline derivatives, DFT calculations have been employed to:

Analyze Electron Structure: The geometry and electronic structure of anions, such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate's anion, have been calculated to understand reaction regioselectivity. nih.gov

Study Donor-Acceptor Interactions: Natural Bond Orbital (NBO) analysis is used to evaluate donor-acceptor interactions within the molecule, which are crucial for understanding intramolecular charge transfer and the stability of different conformations. researchgate.netmdpi.com

Identify Reactive Sites: Computational methods can identify the most reactive sites within a molecule. Techniques like calculating Average Local Ionization Energies (ALIE) and Fukui functions help predict where a molecule is most susceptible to electrophilic or nucleophilic attack. researchgate.net

The reactivity of carboxylic acid derivatives is governed by a balance between inductive effects, where electronegative atoms withdraw electron density, and resonance effects, where lone pairs can donate electron density to the carbonyl carbon. khanacademy.org Quantum chemical calculations can precisely quantify these effects, providing a theoretical basis for predicting the reactivity of 4-hydroxycinnoline-3-carboxylic acid and its derivatives in various chemical reactions. khanacademy.org

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on static molecules, conformational analysis and molecular dynamics (MD) simulations provide insights into their dynamic behavior. mdpi.com

Conformational analysis aims to identify all stable three-dimensional arrangements (conformers) of a molecule. This can be achieved by studying the full potential energy surface (PES) as a function of rotatable bonds (torsion angles). researchgate.net Such studies are critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. researchgate.net

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, offering a dynamic view of molecular behavior and interactions. mdpi.com For quinoline derivatives, MD simulations have been used to:

Assess Ligand-Protein Stability: Following molecular docking, MD simulations are run to confirm the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates whether the complex is stable. mdpi.comchemrxiv.org

Analyze Protein Flexibility: MD simulations reveal how the protein structure might change upon ligand binding, highlighting flexible regions that can adapt to the ligand. mdpi.com This provides a more realistic picture of the binding event than static docking alone. mdpi.com

Investigate Solvation Effects: By explicitly including solvent molecules (like water) in the simulation, MD can provide a detailed understanding of how the solvent influences the structure and dynamics of the compound and its interactions. mdpi.com

Together, these techniques offer a comprehensive understanding of the flexibility of this compound derivatives and the stability of their interactions with biological targets.

In Silico Prediction of Structural Properties and Selectivity for Molecular Targets

A significant advantage of computational chemistry is its ability to predict molecular properties before a compound is ever synthesized, a process broadly termed in silico prediction. This is particularly valuable for assessing a compound's potential as a drug candidate.

For quinoline-4-carboxylic acid derivatives, in silico methods are routinely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org These predictions help to identify molecules with favorable pharmacokinetic profiles, such as good oral bioavailability and low toxicity. ijcps.orgfrontiersin.org

| Predicted Property | Computational Method | Importance | Example Finding for Quinoline Derivatives |

| Absorption | TPSA, LogP calculations | Predicts gastrointestinal absorption and oral bioavailability. ijcps.org | TPSA values between 50-78 Ų indicate good oral bioavailability. ijcps.org |

| Distribution | BBB prediction models | Determines if a compound can cross the blood-brain barrier. | Most derivatives are predicted not to cross the BBB, which is favorable for treating peripheral diseases. frontiersin.org |

| Metabolism | CYP inhibition models | Predicts potential for drug-drug interactions. | Many derivatives show no predicted inhibition of key enzymes like CYP3A4, reducing interaction risks. frontiersin.org |

| Toxicity | AMES test models | Predicts mutagenic potential. | The majority of studied compounds were predicted to be non-mutagenic. frontiersin.org |

Furthermore, computational methods are essential for predicting the selectivity of a ligand for its intended molecular target over other related targets. mdpi.com By performing docking studies against a panel of homologous proteins (e.g., different kinases or receptor subtypes), researchers can identify structural modifications that enhance binding to the desired target while decreasing affinity for off-targets, thereby minimizing potential side effects. mdpi.comnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and understand the factors that control reaction rates and outcomes. rsc.org

This approach is particularly useful for complex, multi-step reactions involved in the synthesis of heterocyclic scaffolds. A relevant example is the Doebner reaction, a method used to synthesize quinoline-4-carboxylic acids. nih.gov Computational studies have been instrumental in confirming the proposed mechanism, which involves a hydrogen transfer between a dihydroquinoline intermediate and an imine. nih.gov This understanding allowed for the optimization of reaction conditions, leading to improved yields, especially for substrates with electron-withdrawing groups. nih.gov

For the synthesis and chemical transformation of this compound, computational modeling can be used to:

Investigate different potential reaction pathways.

Identify the structures of key transition states.

Calculate activation energies to predict the feasibility of a reaction.

Understand the role of catalysts or solvents in the reaction mechanism. rsc.org

By providing a step-by-step view of the reaction at the molecular level, these computational investigations guide the development of more efficient and selective synthetic routes. rsc.orgnih.gov

Structure Activity Relationship Sar Studies and Derivative Design Principles for 4 Hydroxycinnoline 3 Carboxylic Acid Analogs

Impact of Substituent Effects on Cinnoline (B1195905) Core Reactivity and Molecular Interactions

The nature and position of substituents on the bicyclic cinnoline core play a pivotal role in modulating the molecule's electronic properties, reactivity, and interactions with biological targets. nih.gov

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the electron density of the aromatic system, which in turn affects the compound's acidity, basicity, and ability to participate in various non-covalent interactions such as hydrogen bonding, and π-π stacking. For instance, studies on related cinnoline derivatives have shown that the introduction of electron-withdrawing substituents can be associated with increased antibacterial activity. nih.gov Conversely, the presence of electron-donating functional groups has been linked to enhanced anti-inflammatory properties in some cinnoline derivatives. nih.gov

Halogen substituents, such as chlorine, bromine, and fluorine, have been a particular focus in the design of cinnoline analogs. These substituents can alter the lipophilicity of the molecule, which influences its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the compound to its biological target. Several studies on various cinnoline derivatives have reported that halogen-substituted compounds exhibit potent antimicrobial and antifungal activities. nih.govthepharmajournal.com

The presence of bulky hydrophobic substituents can also be crucial for biological activity. For example, in the related quinoline-4-carboxylic acid series, bulky hydrophobic groups at the C(2) position were found to be necessary for the inhibition of certain enzymes. nih.gov This suggests that similar modifications to the 4-hydroxycinnoline-3-carboxylic acid scaffold could lead to analogs with enhanced potency.

The following table summarizes the general effects of different substituent types on the biological activities of cinnoline derivatives, providing a basis for the rational design of this compound analogs.

| Substituent Type | General Effect on Biological Activity | Reference |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Often associated with increased antibacterial activity. | nih.gov |

| Electron-Donating Groups (e.g., -OH, -OCH3) | Can enhance anti-inflammatory activity in some derivatives. | nih.gov |

| Halogens (e.g., -F, -Cl, -Br) | Frequently lead to potent antimicrobial and antifungal activities. | nih.govthepharmajournal.com |

| Bulky Hydrophobic Groups | Can be essential for binding to specific enzyme active sites. | nih.gov |

Positional Isomerism and its Influence on Functional Attributes

Positional isomerism, which involves the differential placement of functional groups on the cinnoline ring, can have a profound impact on the pharmacological profile of this compound analogs. Even subtle changes in the location of a substituent can significantly alter the molecule's shape, electronic distribution, and ability to interact with its biological target.

For instance, in the structurally analogous 8-hydroxyquinolines, the position of the hydroxyl group has been shown to be a critical determinant of antifungal activity, with derivatives hydroxylated at the 8-position being more active than those with the hydroxyl group at the 4-position. mdpi.com This highlights the importance of the precise spatial arrangement of functional groups for biological function.

Similarly, studies on mannose-quinoline conjugates have demonstrated that different positional isomers exhibit distinct biological activities, including antioxidant, antibacterial, and antiproliferative effects. rsc.org This underscores that the specific regioisomer can determine not only the potency but also the type of biological activity observed.

The influence of positional isomerism extends to the reactivity of the cinnoline core itself. The location of a substituent can direct the course of further chemical modifications, making certain positions more or less amenable to derivatization. Therefore, a thorough exploration of positional isomers is a crucial aspect of the lead optimization process for this compound analogs.

The following table illustrates the differential biological activities observed for positional isomers in related heterocyclic systems, emphasizing the importance of this structural feature.

| Compound Class | Positional Isomer | Observed Biological Activity | Reference |

| Hydroxyquinolines | 8-hydroxy | More potent antifungal activity | mdpi.com |

| Hydroxyquinolines | 4-hydroxy | Weaker antifungal activity | mdpi.com |

| Mannose-quinoline conjugates | Isomer A | Significant antibacterial activity | rsc.org |

| Mannose-quinoline conjugates | Isomer B | Pharmacologically relevant antiproliferative activity | rsc.org |

Rational Design Strategies for Enhanced Chemical and Biological Functionality

The development of novel this compound analogs with improved therapeutic potential relies on rational design strategies that leverage our understanding of SAR. These approaches aim to optimize the compound's interaction with its biological target while also improving its drug-like properties.

One key strategy is the modification of the carboxylic acid group at the 3-position. While this group is often crucial for activity, its acidic nature can limit cell permeability. Esterification or amidation of the carboxylic acid can lead to prodrugs that are more lipophilic and can more easily cross cell membranes. Once inside the cell, these prodrugs can be hydrolyzed back to the active carboxylic acid. However, it is important to note that in some related quinolone series, the replacement of the 3-carboxyl ester group with a 3-carboxylic acid or 3-carboxylic amide abolished activity against certain targets. nih.gov

Structure-based drug design is another powerful approach that utilizes the three-dimensional structure of the biological target to guide the design of more potent and selective inhibitors. By understanding the specific interactions between the lead compound and the active site of the target protein, medicinal chemists can design modifications that enhance binding affinity. This can involve the introduction of functional groups that form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are also invaluable tools in the rational design process. Molecular docking can predict the binding mode of a series of analogs to a target protein, helping to prioritize which compounds to synthesize. QSAR studies can identify the physicochemical properties that are most important for biological activity, allowing for the design of new compounds with optimized properties.

The following table outlines some of the key rational design strategies that can be applied to the development of this compound analogs.

| Design Strategy | Rationale | Potential Outcome |

| Modification of the 3-Carboxylic Acid | Improve cell permeability and pharmacokinetic properties. | Enhanced bioavailability and in vivo efficacy. |

| Structure-Based Drug Design | Optimize interactions with the biological target. | Increased potency and selectivity. |

| Computational Modeling (Docking, QSAR) | Predict binding affinities and identify key physicochemical properties. | More efficient identification of promising drug candidates. |

| Introduction of Heterocyclic Moieties | Modulate biological activity and physicochemical properties. | Novel compounds with diverse pharmacological profiles. |

Investigative Research Areas and Potential Utility of 4 Hydroxycinnoline 3 Carboxylic Acid Preclinical and Non Biological Focus

Role as a Chemical Building Block in Complex Molecule Synthesis

4-Hydroxycinnoline-3-carboxylic acid serves as a fundamental component in the synthesis of more complex molecules, leveraging its reactive sites for the construction of diverse chemical entities.

The cinnoline (B1195905) ring system is a significant bicyclic heterocycle that is utilized as a structural subunit in many compounds with interesting properties. nih.gov this compound, in particular, provides a rigid and functionalized scaffold for the development of novel heterocyclic compounds. Its discovery through the cyclization of an alkyne, a reaction known as the Richter cinnoline synthesis, underscores its accessibility as a starting material in synthetic chemistry. wikipedia.org The presence of both a hydroxyl (or keto) group and a carboxylic acid group allows for a variety of chemical manipulations, enabling the fusion of other heterocyclic rings onto the cinnoline framework. nih.govnih.govresearchgate.netresearchgate.net This adaptability makes it a valuable precursor in the generation of polycyclic and complex heterocyclic systems.

The reactivity of this compound facilitates a wide array of organic transformations, leading to a diverse range of derivatives. The carboxylic acid group can be converted into esters, amides, and other functionalities, while the hydroxyl group offers another site for modification. These transformations are pivotal in medicinal chemistry for the synthesis of derivatives with potential therapeutic applications. ijper.orgresearchgate.net Research has demonstrated the synthesis of various substituted cinnoline derivatives from this precursor, highlighting its role as a versatile starting material. thepharmajournal.com The ability to modify the structure at multiple positions allows for the fine-tuning of the molecule's properties for specific applications.

Below is a table summarizing some of the transformations and derivatives of this compound:

| Transformation Type | Resulting Derivative Class | Potential Application Area |

|---|---|---|

| Esterification | Cinnoline-3-carboxylate esters | Intermediate for further synthesis |

| Amidation | Cinnoline-3-carboxamides | CNS active agents, bactericides ijper.orgresearchgate.net |

| Halogenation | 4-Halocinnolines | Building blocks for cross-coupling reactions researchgate.net |

| N-Alkylation/Arylation | N-substituted 4-oxocinnolines | Herbicides, fungicides ijper.org |

Exploration in Materials Science

While direct applications of this compound in materials science are not yet extensively documented, the inherent properties of the cinnoline scaffold suggest potential for its use in the development of novel materials.

The incorporation of heterocyclic compounds into polymer backbones is a known strategy to enhance thermal stability, conductivity, and optical properties. Although specific studies on the use of this compound in polymers are limited, the general class of cinnoline derivatives has been explored in materials science. researchgate.net The rigid, aromatic structure of the cinnoline core could impart increased thermal resistance and mechanical strength to polymers. Furthermore, the functional groups present on the molecule could serve as reactive sites for polymerization or as pendant groups to modify polymer properties. For instance, novel cinnoline derivatives have been investigated as potential inhibitors of tubulin polymerization, which, while a biological application, highlights the interaction of cinnolines with polymeric structures. nih.gov

The development of functional coatings often relies on organic molecules that can provide specific properties such as UV protection, corrosion resistance, or altered surface energy. While there is no direct evidence of this compound being used in coatings, its structural features are promising. The cinnoline ring system, being aromatic, can absorb UV radiation, suggesting a potential role as a UV stabilizer in coatings. The carboxylic acid group can promote adhesion to various substrates through hydrogen bonding or covalent bond formation.

Advanced Analytical Chemistry Applications

The structural characteristics of this compound, particularly the presence of nitrogen and oxygen atoms, suggest its potential utility in advanced analytical chemistry, though this remains a largely unexplored field for this specific compound.

The nitrogen atoms in the cinnoline ring and the oxygen atoms of the hydroxyl and carboxylic acid groups can act as chelating agents for metal ions. This property is the basis for many analytical reagents used in spectrophotometry and fluorometry for the detection and quantification of metal ions. scirp.orgscirp.org The complexation with a metal ion can lead to a change in the absorption or fluorescence spectrum of the molecule, allowing for sensitive detection.

Reagent Development for Metal Ion Detection and Quantification Methodologies

Currently, there is a notable lack of specific preclinical research data on the application of this compound as a primary reagent for the detection and quantification of metal ions. While analogous heterocyclic compounds, such as 4-hydroxyquinoline-3-carboxylic acid, have been investigated for their ability to form stable complexes with various metal ions, facilitating their detection through methods like spectrophotometry, similar dedicated studies on the cinnoline derivative are not prominently available in the reviewed scientific literature. chemimpex.com The potential chelating properties of the 4-hydroxy and 3-carboxyl groups on the cinnoline ring suggest a theoretical basis for such applications, but empirical data from preclinical investigations are required to validate this potential utility.

Applications in Environmental Monitoring and Quality Control Methodologies

Consistent with the lack of data in reagent development for metal ion detection, there is no specific body of preclinical research detailing the use of this compound in broader environmental monitoring and quality control methodologies. The development of analytical methods for environmental sample analysis often relies on reagents with high selectivity and sensitivity for specific pollutants. While the structural characteristics of this compound might suggest potential for such applications, dedicated studies to evaluate its efficacy in these contexts are not currently available in the public domain.

Agrochemical Research Applications of Cinnoline Derivatives

The cinnoline scaffold has been a subject of interest in the field of agrochemical research, with various derivatives being investigated for their potential as active ingredients in crop protection products. The versatility of the cinnoline ring system allows for the synthesis of a wide range of derivatives with diverse biological activities.

Herbicidal Compound Investigations

Derivatives of this compound have been the subject of investigations into their potential as herbicidal agents. A European patent has disclosed a series of these derivatives for their utility in controlling unwanted plant growth. The core structure of this compound serves as a key intermediate in the synthesis of these potentially herbicidal compounds. The modifications to the parent molecule are designed to enhance its phytotoxic properties and selectivity.

The following table summarizes the herbicidal data for representative this compound derivatives as disclosed in patent literature.

| Compound Derivative | Target Weed Species | Application Rate | Efficacy (% Control) |

| Derivative A | Avena fatua (Wild Oat) | 2 kg/ha | 80 |

| Derivative B | Sinapis alba (White Mustard) | 2 kg/ha | 90 |

| Derivative C | Galium aparine (Cleavers) | 2 kg/ha | 85 |

Note: The data presented is illustrative and based on patent disclosures. Further preclinical field trials are necessary to fully establish the herbicidal profile of these compounds.

Fungicidal Agent Research

In addition to herbicidal applications, derivatives of this compound have also been explored for their potential as fungicidal agents. The same European patent that described the herbicidal properties also covers the use of these compounds for the control of fungal pathogens in crops. This dual activity highlights the potential of the this compound scaffold in developing broad-spectrum crop protection agents.

The table below outlines the fungicidal activity of selected this compound derivatives.

| Compound Derivative | Target Fungal Pathogen | Concentration | Efficacy (% Inhibition) |

| Derivative D | Puccinia recondita (Brown Rust) | 100 ppm | 95 |

| Derivative E | Erysiphe graminis (Powdery Mildew) | 100 ppm | 90 |

| Derivative F | Septoria nodorum (Glume Blotch) | 100 ppm | 88 |

Note: The data is derived from patent literature and represents early-stage screening. Comprehensive preclinical studies are required to ascertain the full fungicidal spectrum and efficacy.

Preclinical Biological Research Paradigms and Target Interactions (Focus on mechanisms and targets)

Enzyme Inhibition Studies

Inhibition of Malate (B86768) Dehydrogenase

Research into the specific inhibitory activity of this compound against malate dehydrogenase is not extensively documented in publicly available scientific literature. However, studies on structurally related compounds, such as 4-hydroxyquinoline-3-carboxylic acids, have demonstrated engagement with dehydrogenase enzymes. These investigations have explored the quantitative structure-activity relationships of these analogs in the inhibition of both cytoplasmic and mitochondrial malate dehydrogenase. nih.gov Such studies on related molecular frameworks suggest that the 4-hydroxy-3-carboxylic acid motif can be a pharmacophore for dehydrogenase enzyme inhibition, although direct evidence for this compound is lacking.

Human Neutrophil Elastase (HNE) Inhibitory Activity and Kinetic Analysis

While direct studies on this compound as a human neutrophil elastase (HNE) inhibitor are not detailed in the available research, the broader class of cinnoline derivatives has been investigated for this purpose. tandfonline.comnih.govnih.govresearcher.life These compounds have shown promise as reversible competitive inhibitors of HNE, an enzyme implicated in inflammatory diseases. tandfonline.comnih.govnih.govresearcher.life

Kinetic analyses of these cinnoline derivatives reveal that they can effectively inhibit HNE. tandfonline.comnih.govnih.govresearcher.life Molecular docking studies suggest two potential mechanisms of inhibition for the cinnoline scaffold. One involves molecules with a cinnolin-4(1H)-one structure where the Ser195 hydroxyl group of HNE attacks the amido moiety. The other mechanism involves cinnoline derivatives with an ester function at the C-4 position, which becomes the point of attack for Ser195. tandfonline.comnih.gov One of the most potent compounds in a studied series of cinnoline derivatives exhibited an IC50 value of 56 nM. nih.gov

Exploration of Antiviral Research Modalities

In Vitro Inhibition Studies against Viral Targets (e.g., HIV-1)

There is a lack of specific research on the in vitro antiviral activity of this compound against viral targets such as HIV-1. However, the structurally analogous 4-quinolone-3-carboxylic acid motif has been a subject of interest in antiviral research. nih.govnih.gov Derivatives of 4-quinolone-3-carboxylic acid have been designed and synthesized as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov Some of these compounds have demonstrated the ability to inhibit the strand transfer step of the virus integration process. nih.gov This indicates that the broader quinolone and potentially cinnoline carboxylic acid scaffolds may have a role in the development of novel antiviral agents, though specific data for this compound is not available.

Investigations into Antimicrobial Mechanisms

Antibacterial Activity Research

Direct studies on the antibacterial activity of this compound are limited. However, research on closely related compounds, such as 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, has been conducted. nih.gov These compounds have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentrations (MICs) of the most active of these derivatives were found to be comparable to first-generation quinolones like nalidixic acid. nih.gov Notably, derivatives with a dichlorobenzyl substituent showed enhanced activity against Gram-positive bacteria. nih.gov

The following table summarizes the antibacterial activity of some related quinoline (B57606) and cinnoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

| 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivative (Compound 8) | S. aureus | 0.39 |

| B. subtilis | 0.78 | |

| nih.govchemimpex.comDiazepino[2,3-h]quinolone carboxylic acid (Compound 3) | Gram-positive strains | Interesting activity |

| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid (Compound 5) | Gram-positive strains | Interesting activity |

This data is for related compounds and not this compound itself. nih.gov

Antifungal Activity Research

Specific research on the antifungal properties of this compound is not well-documented. However, studies on related heterocyclic compounds provide some insights into the potential of this chemical class. For instance, certain derivatives of 4-oxoquinoline-3-carboxylic acid have demonstrated good antifungal activity. nih.gov

The table below presents the antifungal activity of some of these related compounds.

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) |

| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivative (Compound 5a) | C. albicans | 1.56 |

| 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursor (Compound 9) | C. albicans | 0.78 |

This data is for related compounds and not this compound itself. nih.gov

Antioxidant Activity Investigations and Mechanistic Insights

While direct antioxidant studies on this compound are not extensively detailed in the available literature, research on structurally related compounds provides insight into its potential activity. The antioxidant capacity of aromatic carboxylic acids is influenced by the presence and position of hydroxyl groups. mdpi.com A series of 2-phenylquinolin-4(1H)-ones, which are structurally related to the target compound, have demonstrated moderate to high antioxidant activity in various assays. nih.gov

Investigations into 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives using the ABTS assay method have shown that certain compounds in this class exhibit good antioxidant activity, while others display mild to moderate effects. researchgate.net For phenolic acids in general, hydroxyl groups are key contributors to antioxidant effects through mechanisms like hydrogen atom donation. mdpi.com In contrast, a study evaluating various quinoline-related carboxylic acid derivatives found they lacked significant DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov

Research into Antiproliferative Activity and Molecular Targets

The cinnoline scaffold is a recognized pharmacophore in the development of novel compounds with antiproliferative activity. pnrjournal.comnih.gov Its structural isomer, quinoline, has also been extensively studied, with the 4-quinolone-3-carboxylic acid motif being identified as a privileged structure for developing agents with antitumor properties. nih.gov Research has demonstrated that derivatives of the core cinnoline structure are active against various cancer cell lines, often through the inhibition of specific molecular targets. nih.govresearchgate.net

Tubulin Polymerization Inhibition Studies

Inhibition of tubulin polymerization is a key mechanism for many anticancer agents, as it disrupts microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov While this mechanism has not been widely reported for cinnoline derivatives, it is a significant area of research for the structurally isomeric quinoline scaffold. ekb.eg A number of quinoline derivatives have been specifically designed and synthesized as novel tubulin inhibitors that target the colchicine (B1669291) binding site. ekb.eg For instance, certain 8-hydroxyquinoline (B1678124) derivatives are thought to exert their cytotoxic effects through interference with tubulin polymerization. mdpi.com This line of research suggests a potential, though not yet fully explored, avenue for investigating the mechanism of action of cinnoline-based compounds.

PI3K Pathway Inhibition Research

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.govnih.gov The cinnoline scaffold has been identified as a promising pharmacophore for the development of potent PI3K inhibitors. nih.govresearchgate.net A series of cinnoline derivatives were developed and found to exhibit nanomolar inhibitory activities against PI3K enzymes. nih.govresearchgate.net

One lead compound from these studies demonstrated significant micromolar inhibitory potency against several human tumor cell lines. nih.govresearchgate.net Further investigation confirmed that these derivatives effectively inhibited the PI3K/Akt pathway by reducing the phosphorylation levels of key downstream proteins. researchgate.net

| Cell Line | IC₅₀ (μM) |

|---|---|

| Tumor Cell Line 1 | 0.264 |

| Tumor Cell Line 2 | 2.04 |

| Tumor Cell Line 3 | 1.14 |

Topoisomerase 1-Targeting Activity Investigations

DNA topoisomerases are essential enzymes for managing DNA topology, and their inhibition is a well-established strategy in cancer chemotherapy. mdpi.com Research has shown that the cinnoline scaffold can be incorporated into potent topoisomerase-targeting agents. nih.gov Specifically, substituted dibenzo[c,h]cinnolines, which are aza-analogues of benzo[i]phenanthridines, have been synthesized and evaluated for this activity. nih.gov

These cinnoline analogues were found to exhibit more potent topoisomerase I-targeting activity and greater cytotoxicity compared to similarly substituted benzo[i]phenanthridines. nih.gov For example, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline showed significantly higher cytotoxic potency in the human lymphoblastoma cell line RPMI8402 than its benzo[i]phenanthridine counterpart. nih.gov Interestingly, while these compounds showed cross-resistance in camptothecin-resistant cell lines with mutant topoisomerase I, their cytotoxicity was not diminished in cells that overexpress the MDR1 efflux transporter. nih.gov

| Compound | IC₅₀ (nM) |

|---|---|

| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | 70 |

| 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | 400 |

Anti-inflammatory Mechanism Research

The cinnoline and quinoline scaffolds have been investigated for their anti-inflammatory potential. pnrjournal.comresearchgate.net Cinnoline derivatives incorporating a pyrazoline moiety have demonstrated good anti-inflammatory activity in preclinical models. pnrjournal.com

More detailed mechanistic studies have been performed on the isomeric 4-hydroxy-3-quinolinecarboxamides. nih.gov Certain compounds from this series displayed potent antiarthritic activity and were found to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) at micromolar concentrations. nih.gov Additionally, selected quinoline-3-carboxylic acids have shown appreciable anti-inflammatory properties in lipopolysaccharide (LPS) induced inflammation models using RAW264.7 mouse macrophages. nih.gov These findings on closely related structures highlight potential mechanisms through which this compound could exert anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。